molecular formula C16H27N B8751648 2-Undecylpyridine CAS No. 80401-50-9

2-Undecylpyridine

Cat. No.: B8751648
CAS No.: 80401-50-9
M. Wt: 233.39 g/mol
InChI Key: XECXIPYCNRARGM-UHFFFAOYSA-N
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Description

2-Undecylpyridine (CAS 80401-50-9) is a pyridine derivative with an undecyl (C₁₁H₂₃) substituent at the 2-position of the pyridine ring. It is primarily utilized in industrial and scientific research, though specific applications remain undocumented in publicly available literature . Its structure combines the aromatic pyridine core with a long hydrophobic alkyl chain, which likely enhances lipophilicity and influences its solubility and reactivity. Current safety data emphasize handling precautions (e.g., ventilation, personal protective equipment) but lack detailed physicochemical or toxicological profiles .

Properties

CAS No.

80401-50-9

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

2-undecylpyridine

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17-16/h11-12,14-15H,2-10,13H2,1H3

InChI Key

XECXIPYCNRARGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyl vs. Aromatic Substituents: The undecyl chain in this compound confers high lipophilicity, making it less polar than 2-phenylpyridine (aromatic substituent) or 2,2'-bipyridine (rigid dimer). In contrast, 2-phenylpyridine’s planar structure facilitates π-π interactions, often exploited in metal-organic frameworks or drug synthesis .
  • Ionic vs. Neutral Species :
    Cetylpyridinium chloride, a quaternary ammonium salt, exhibits ionic character and antimicrobial activity, unlike neutral this compound. This ionic nature enhances water solubility and bioavailability in antiseptic formulations .

  • However, comparative studies on chain-length-dependent properties are absent in the provided evidence .

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